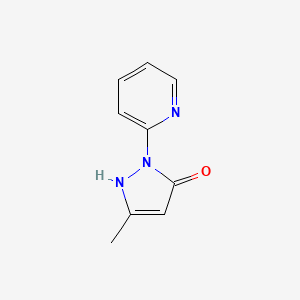
3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of pyrazolol derivatives, including 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol. This compound has shown significant antioxidant activity, making it a candidate for developing treatments for ischemic strokes. In vitro tests demonstrated that derivatives like Y12 exhibited remarkable neurocytoprotective effects against oxygen-glucose deprivation in neuronal cell models. In vivo studies confirmed that these compounds could reduce infarct size in mouse models of focal cerebral ischemia, indicating their potential in stroke therapy .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrazole derivatives are known to exhibit various pharmacological effects, including anticancer activity. For instance, certain derivatives synthesized using this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines (MCF-7). These compounds may offer advantages over traditional chemotherapies by targeting specific molecular pathways with reduced side effects .
3. Antimicrobial Properties
Research indicates that pyrazole derivatives possess antimicrobial activity against various pathogens. The synthesis of compounds incorporating the pyrazole moiety has led to the development of agents with significant antibacterial and antifungal properties. The structural diversity of these compounds allows for tailored interactions with microbial targets, enhancing their efficacy .
Case Study 1: Neuroprotection in Ischemic Stroke
A study focused on the synthesis of 20 pyrazolol derivatives demonstrated that one particular compound exhibited exceptional antioxidant capacity and neuroprotective effects in both in vitro and in vivo models of ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological outcomes, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Anticancer Evaluation
In another investigation, the anticancer potential of 4-(indol-3-yl)-arylmethyl derivatives synthesized from this compound was assessed against MCF-7 breast cancer cells. The study revealed that these derivatives not only inhibited cell growth but also enhanced apoptosis compared to standard treatments, suggesting a promising avenue for cancer therapy .
Eigenschaften
CAS-Nummer |
3670-51-7 |
|---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
5-methyl-2-pyridin-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8/h2-6,11H,1H3 |
InChI-Schlüssel |
DQDFRKHICJUAJC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(N1)C2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC(=O)N(N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













